senkyunolide I
Overview
Description
senkyunolide I: is a chemical compound with the molecular formula C₁₂H₁₆O₄. It is a derivative of benzofuran and is known for its unique structure, which includes a butylidene group and two hydroxyl groups on a tetrahydrobenzofuran ring. This compound is also referred to as Senkyunolide H in some contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senkyunolide I typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylidenephthalide with dihydroxybenzene derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The butylidene group can be reduced to a butyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of butyl-substituted benzofuran derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry: senkyunolide I is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to interact with various biological targets, making it a candidate for further investigation in drug development .
Medicine: Preliminary studies suggest that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation pathways is of particular interest .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of senkyunolide I involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of enzymes and receptors. The butylidene group can interact with hydrophobic pockets in proteins, influencing their conformation and activity. Overall, the compound’s effects are mediated through its ability to modulate oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Senkyunolide I: Another derivative of benzofuran with similar structural features but different biological activities.
Ligustilide: A related compound with a similar core structure but different substituents, known for its anti-inflammatory properties.
Butylidenephthalide: A precursor in the synthesis of this compound, with distinct chemical properties.
Uniqueness: Its dual hydroxyl groups and butylidene moiety provide a versatile platform for chemical modifications and biological interactions .
Properties
IUPAC Name |
3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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